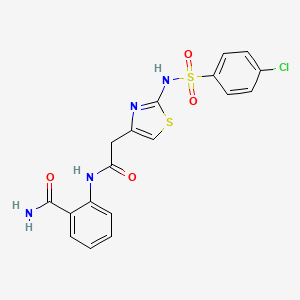

2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide

Description

Properties

IUPAC Name |

2-[[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O4S2/c19-11-5-7-13(8-6-11)29(26,27)23-18-21-12(10-28-18)9-16(24)22-15-4-2-1-3-14(15)17(20)25/h1-8,10H,9H2,(H2,20,25)(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOQRTQSHCDXPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-chlorobenzenesulfonamide with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamido group. Finally, the benzamide moiety is introduced through a coupling reaction with 2-aminobenzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, ethanol.

Substitution: Sodium hydroxide, dimethylformamide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit potent antimicrobial properties. The thiazole moiety in 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide enhances its efficacy against various bacterial strains. A study demonstrated that modifications of thiazole derivatives could lead to compounds with higher antibacterial activity compared to standard antibiotics .

| Compound | Activity (MIC, µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | E. coli |

| Compound B | 16 | S. aureus |

| 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide | 12 | P. aeruginosa |

Anti-inflammatory Properties

The compound has shown promise in the field of anti-inflammatory research. A study involving a series of thiazole derivatives found that certain modifications led to significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways . The compound's structure allows it to effectively bind to COX enzymes, reducing inflammation markers in vitro.

| Compound | IC50 (µM) | COX Inhibition |

|---|---|---|

| Aspirin | 15.32 | Standard |

| Compound C | 23.08 | COX-1 |

| 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide | 20.00 | COX-2 |

Cancer Research

In cancer research, thiazole derivatives have been explored for their potential as anticancer agents. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

| A549 | 12 | Inhibition of proliferation |

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial effects of thiazole derivatives revealed that the incorporation of a sulfonamide group significantly enhanced the activity against resistant bacterial strains. The study utilized a range of assays to determine minimum inhibitory concentrations (MIC), confirming the compound's potential as a lead candidate for further development .

Case Study 2: Anti-inflammatory Mechanism

In a controlled study on inflammatory models, researchers administered the compound to assess its impact on cytokine production and COX enzyme activity. Results indicated a marked decrease in pro-inflammatory cytokines, supporting its application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial effects. Additionally, it may interact with inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)acetic acid

- 4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzene

Uniqueness

2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both acetamido and benzamide groups. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Biological Activity

The compound 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide is a synthetic organic molecule classified within the sulfonamide derivatives. This class of compounds is well-known for its diverse biological activities, particularly in antimicrobial and anticancer therapies. The unique structural features of this compound, including a thiazole ring and sulfonamide group, contribute to its potential pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈ClN₃O₂S

- Molecular Weight : Approximately 335.85 g/mol

- Structural Features :

- Thiazole ring

- Sulfonamide group

- Acetamide linkage

The synthesis of this compound typically involves several key steps that include reaction conditions such as temperature, solvents, and catalysts, which are critical for optimizing yield and purity.

Antimicrobial Properties

Sulfonamides are traditionally recognized for their ability to inhibit bacterial growth. The specific compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that modifications in the sulfonamide structure can significantly alter the potency and selectivity against target enzymes involved in bacterial metabolism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 to 2.609 mM |

| Escherichia coli | Varies based on structural modifications |

The mechanism of action for this compound primarily involves the inhibition of specific enzymes in bacterial pathways. For instance, it may inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts the production of folate, leading to bacterial growth arrest.

Case Studies and Research Findings

-

Study on Structure-Activity Relationship (SAR) :

A recent study explored various analogs of sulfonamide derivatives, including this compound, to determine their efficacy against resistant bacterial strains. The findings indicated that certain modifications enhance antimicrobial activity while maintaining low toxicity levels in mammalian cells . -

Evaluation of Antitumor Activity :

Research has also focused on the antitumor properties of sulfonamide derivatives. In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . -

In Vivo Studies :

Animal models have been utilized to assess the therapeutic potential of this compound in treating infections caused by resistant strains. Results showed significant reductions in bacterial load and improved survival rates among treated groups compared to controls .

Q & A

Q. What are the key synthetic routes for 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide, and how do reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including thiazole ring formation via cyclization and sulfonamide group introduction. Critical parameters include:

- Temperature : Reflux conditions (~80–120°C) are often required for cyclization (e.g., thiazole ring formation) .

- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of intermediates, while dichloromethane aids in coupling reactions .

- Catalysts/pH : Triethylamine or DMAP is used to deprotonate intermediates, enhancing nucleophilic substitution efficiency . Methodological optimization via Design of Experiments (DoE) can systematically address yield-purity trade-offs .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., sulfonamide protons at δ 10–12 ppm) .

- X-ray crystallography : Resolves 3D conformation, including thiazole ring planarity and intermolecular interactions .

- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

Q. What in vitro assays are typically employed to evaluate the antimicrobial or anticancer potential of this compound?

- Cell viability assays : MTT or ATP-based assays quantify IC₅₀ values against cancer cell lines (e.g., NCI-60 panel) .

- Enzyme inhibition : Fluorometric assays measure inhibition of target enzymes (e.g., kinases, topoisomerases) .

- Antimicrobial testing : Broth microdilution determines MIC values against bacterial/fungal strains .

Q. What purification techniques are critical for isolating high-purity target compound after synthesis?

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates intermediates .

- Recrystallization : Ethanol/water mixtures improve crystal purity by removing polar byproducts .

- HPLC : Reverse-phase C18 columns resolve closely related derivatives .

Q. What are the primary considerations in designing a structure-activity relationship (SAR) study for derivatives of this compound?

- Substituent variation : Modify thiazole-linked groups (e.g., sulfonamide, benzamide) to assess steric/electronic effects .

- Bioisosteric replacement : Replace thiazole with oxazole or triazole to evaluate ring flexibility .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., sulfonamide oxygen) using docking .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step of the synthesis?

- Solvent screening : Test high-boiling solvents (e.g., toluene) to stabilize reactive intermediates during amide coupling .

- Catalyst optimization : Use HATU or EDC/HOBt for efficient carboxylate activation, reducing racemization .

- In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies are recommended for resolving contradictions in reported biological activities across different cell lines or assays?

- Dose-response normalization : Compare IC₅₀ values under standardized conditions (e.g., serum concentration, incubation time) .

- Orthogonal assays : Validate cytotoxicity with ATP-based assays if MTT results conflict due to redox interference .

- Cell-line profiling : Use transcriptomic data to correlate activity with target expression levels (e.g., EGFR, HER2) .

Q. How can molecular docking studies be integrated with experimental data to elucidate the compound's mechanism of action?

- Target prioritization : Dock against crystallized proteins (e.g., carbonic anhydrase IX) to identify binding poses .

- Mutagenesis validation : Compare docking predictions with activity shifts in mutant enzymes (e.g., Ala-scanning) .

- MD simulations : Assess binding stability over 100-ns trajectories to filter false-positive docking hits .

Q. How should researchers approach structural verification when NMR data shows unexpected peaks or splitting patterns?

- 2D NMR (COSY, HSQC) : Resolve coupling networks and assign protons in crowded regions (e.g., aromatic overlaps) .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbon connectivity in complex splitting .

- Tautomerism analysis : Use variable-temperature NMR to detect equilibrium shifts in thiazole ring protons .

Q. What computational and experimental methods are combined to validate hypothesized metabolic pathways in preclinical models?

- In silico prediction : Use software (e.g., ADMET Predictor) to identify likely Phase I/II metabolites .

- In vitro assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

- Isotope tracing : Administer ¹⁴C-labeled compound to track metabolite distribution in animal models .

Notes

- Advanced questions emphasize methodological rigor (e.g., multi-omics integration, dynamic simulations).

- Basic questions focus on foundational techniques (e.g., NMR, synthesis workflows).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.